2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide
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Overview
Description
2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide is a chemical compound that belongs to the class of benzoselenophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide typically involves the following steps:
Formation of Benzoselenophene Core: The benzoselenophene core can be synthesized through the cyclization of appropriate precursors.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction. For example, the reaction of benzoselenophene with a thiol reagent can yield the desired sulfanyl derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoselenophene core or the benzamide fragment.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoselenophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzoselenophene derivatives.
Substitution: Substituted benzoselenophene compounds.
Scientific Research Applications
2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, it can be explored for potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It can be used as a probe to study selenium’s role in biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the benzoselenophene core can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the benzamide fragment can interact with specific protein targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like raloxifene and arzoxifene, which are selective modulators of estrogen receptors.
Benzoxazole Derivatives: These compounds have shown significant antimicrobial and anticancer activities.
Uniqueness
2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide is unique due to the presence of selenium in its structure, which imparts distinct electronic and redox properties compared to sulfur-containing analogs like benzothiophenes. This uniqueness can be leveraged in designing novel therapeutic agents and materials with specific desired properties.
Properties
CAS No. |
62688-39-5 |
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Molecular Formula |
C16H13NOSSe |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-(1-benzoselenophen-2-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C16H13NOSSe/c17-16(18)13-7-3-1-6-12(13)10-19-15-9-11-5-2-4-8-14(11)20-15/h1-9H,10H2,(H2,17,18) |
InChI Key |
HTDSZZIUCGGZRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C([Se]2)SCC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
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